

In-Depth Technical Guide: 4-(tert-Butoxy)benzenesulfonohydrazide

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Compound of Interest

Compound Name: 4-(tert-Butoxy)benzenesulfonohydrazide

Cat. No.: B12977297

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Chemical Identity & Structural Analysis

4-(tert-Butoxy)benzenesulfonohydrazide is a specialized organosulfur compound combining a lipophilic tert-butoxy ether tail with a reactive sulfonohydrazide headgroup. It is primarily of interest as a radical precursor in organic synthesis (e.g., for radical sulfonation) or as a "masked" sulfonyl group in medicinal chemistry.

Property	Detail
IUPAC Name	4-[(2-methylpropan-2-yl)oxy]benzenesulfonohydrazide
Molecular Formula	C ₁₀ H ₁₆ N ₂ O ₃ S
Molecular Weight	244.31 g/mol
Structural Features	Head: Sulfonohydrazide (-SO ₂ NHNH ₂) – Nucleophilic, reducing agent. Core: Benzene ring – Aromatic linker. Tail: tert-Butoxy (-OtBu) – Bulky, lipophilic, acid-labile.
CAS Number	Not widely listed (Analog 4-tert-butyl: 65604-75-3; 4-methoxy: 1950-68-1)

Physical Properties (SAR-Derived)

Note: Values below are predicted based on the homologous series of 4-substituted benzenesulfonohydrazides (4-H, 4-Me, 4-OMe, 4-tBu).

Appearance and State[1][2][3]

- Physical State: Crystalline Solid.
- Color: White to off-white (impurities often impart a pale yellow hue).
- Odor: Faint, characteristic sulfur/amine odor.

Thermal Properties

The melting point is a critical purity indicator. The bulky tert-butoxy group disrupts crystal packing relative to the methoxy analog, potentially lowering the melting point, while the sulfonohydrazide moiety introduces hydrogen bonding that raises it.

Compound	Substituent	Melting Point (°C)	Source
4-Methylbenzenesulfonohydrazide	-CH ₃	109 – 113	[Fisher Sci, 2025]
4-Methoxybenzenesulfonohydrazide	-OCH ₃	106 – 110	[TCI, 2025]
4-tert-Butylbenzenesulfonohydrazide	-C(CH ₃) ₃	92 – 94	[LookChem, 2025]
4-(tert-Butoxy)benzenesulfonohydrazide	-OC(CH ₃) ₃	Predicted: 95 – 105	SAR Estimate

- Thermal Instability: Sulfonohydrazides are thermally labile. Decomposition often begins slightly above the melting point, releasing nitrogen gas (). Do not heat >110°C without safety precautions.

Solubility Profile

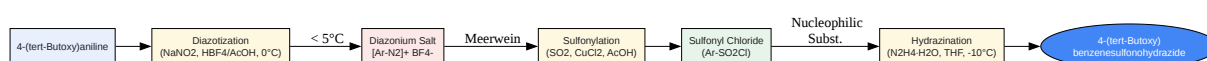
The tert-butoxy group significantly enhances lipophilicity compared to the parent benzenesulfonohydrazide.

Solvent	Solubility Rating	Application Note
Water	Insoluble	Precipitant for isolation.
Methanol/Ethanol	Moderate	Good for recrystallization (often with heating).
Ethyl Acetate	Soluble	Ideal for extraction workups.
Dichloromethane	Soluble	Standard reaction solvent.
DMSO / DMF	Highly Soluble	Used for NMR and high-temp reactions.

Synthesis & Experimental Workflow

Critical Technical Insight: Unlike alkylbenzenes, 4-tert-butoxybenzene cannot be sulfonated using chlorosulfonic acid (the standard industrial route) because the strong acid will cleave the acid-labile tert-butyl ether, yielding the phenol.

Recommended Route: The Meerwein Sulfonation via the diazonium salt avoids harsh acidic conditions, preserving the ether linkage.



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Caption: Synthesis of **4-(tert-butoxy)benzenesulfonylhydrazide** via the Meerwein route to prevent ether cleavage.

Detailed Protocol (Step 3: Hydrazination)

Prerequisite: Isolate 4-(tert-butoxy)benzenesulfonyl chloride (Inter2).

- Preparation: Dissolve 1.0 eq of the sulfonyl chloride in THF (5 mL/mmol). Cool to -10°C (ice/salt bath).
- Addition: Add 2.5 eq of Hydrazine Hydrate (80% or 64% solution) dropwise over 20 minutes. Exothermic reaction—maintain $T < 0^\circ\text{C}$.
- Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 30 mins. Monitor by TLC (EtOAc:Hexane 1:1).
- Workup:
 - Dilute with EtOAc.[1][2]
 - Wash with ice-cold water (3x) and brine (1x). Do not use acidic washes.
 - Dry over

, filter, and concentrate in vacuo at $< 30^{\circ}\text{C}$.

- Purification: Recrystallize from Ethanol/Hexane if necessary.

Characterization & Validation

To validate the identity of the synthesized compound, use the following spectroscopic markers.

Proton NMR (NMR)

Solvent: DMSO- d_6 or CDCl_3

Chemical Shift ()	Multiplicity	Integration	Assignment
1.35 – 1.45 ppm	Singlet (s)	9H	tert-Butyl protons (- $\text{OC}(\text{CH}_3)_3$)
4.0 – 4.5 ppm	Broad (br s)	2H	- NH_2 (Hydrazide, exchangeable)
6.9 – 7.1 ppm	Doublet (d)	2H	Aromatic C3/C5 (Ortho to ether)
7.7 – 7.9 ppm	Doublet (d)	2H	Aromatic C2/C6 (Ortho to sulfonyl)
8.5 – 9.5 ppm	Broad (br s)	1H	- SO_2NH - (Sulfonamide, exchangeable)

Infrared Spectroscopy (FT-IR)

- $3200 - 3400\text{ cm}^{-1}$: N-H stretching (doublet for - NH_2 , singlet for - NH -).
- $2970 - 2980\text{ cm}^{-1}$: C-H stretching (aliphatic t-butyl).
- $1340 - 1360\text{ cm}^{-1}$: Asymmetric stretch (Sulfonyl).

- 1160 – 1180 cm^{-1} : Symmetric

stretch.

Stability & Handling

Acid Sensitivity

The tert-butoxy group is highly sensitive to acidic hydrolysis.

- Avoid: Strong acids (HCl, H_2SO_4 , TFA) during workup or storage.
- Consequence: Cleavage yields 4-hydroxybenzenesulfonohydrazide (Phenol derivative).

Thermal Stability[6]

- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
- Shelf Life: 6–12 months if kept dry. Sulfonohydrazides slowly decompose to thiosulfonates or release

upon prolonged exposure to air/moisture.

References

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Sources

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